molecular formula C19H23N3O2S B10808151 2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide

2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide

Cat. No.: B10808151
M. Wt: 357.5 g/mol
InChI Key: VYAIJMODADYJEZ-UHFFFAOYSA-N
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Description

2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide is a spirocyclic compound featuring a 3-azaspiro[5.5]undecane core. Its structure includes:

  • Spirocyclic framework: A bicyclic system with two six-membered rings sharing a single atom (spiro[5.5]).
  • Functional groups: A thioxo (C=S) group at position 4, two carboxamide groups at positions 1 and 5, and a methyl substituent at position 2.
  • Aromatic substitution: A phenyl group at the N~1~ position.

This compound’s molecular formula is C₁₉H₂₂N₃O₂S (molecular weight: ~391.9 g/mol) .

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

4-methyl-5-N-phenyl-2-sulfanylidene-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide

InChI

InChI=1S/C19H23N3O2S/c1-12-14(17(24)22-13-8-4-2-5-9-13)19(10-6-3-7-11-19)15(16(20)23)18(25)21-12/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H2,20,23)(H,21,25)(H,22,24)

InChI Key

VYAIJMODADYJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)C(C(=S)N1)C(=O)N)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound 2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide is a member of the spirocyclic amide class and has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biological targets, and relevant case studies.

  • Molecular Formula : C19H23N3O2S
  • Molecular Weight : 357.47 g/mol
  • InChIKey : VYAIJMODADYJEZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its unique structural features, which allow it to interact with various biological macromolecules. The thioxo group and the azaspiro structure are believed to play crucial roles in its mechanism of action, potentially influencing enzyme activity and receptor binding.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using MTT assays on various cell lines. Results suggest that while some derivatives exhibit cytotoxicity, the specific compound may have a more favorable safety profile, making it a candidate for further development in therapeutic applications .

Case Studies

StudyFindings
Yarkov et al., 2023Investigated the interaction of thioxo compounds with bacterial enzymes, revealing significant inhibition rates against E. coli .
MDPI Research Group, 2021Reported on the synthesis and biological evaluation of thiazole derivatives showing promising antibacterial activity .
PMC Study, 2023Highlighted the potential use of similar compounds in promoting proteoglycan synthesis without cytotoxic effects in endothelial cells .

Structure-Activity Relationship (SAR)

The structure of 2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene is pivotal in determining its biological activity. The presence of the thioxo group enhances electron density, facilitating interactions with biological targets. Variations in substituents on the phenyl ring can significantly alter its potency and selectivity against specific pathogens or cellular targets.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound A : N~1~-(4-Chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide

  • Structural difference : Substitution of the phenyl group with a 4-chlorophenyl moiety.
  • Molecular formula : C₁₉H₂₁ClN₃O₂S (molecular weight: 391.91 g/mol) .
  • Impact : The electron-withdrawing chlorine atom may enhance electrophilic reactivity or alter binding interactions compared to the parent compound.

Analogues with Varying Core Functional Groups

Compound B : 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarboxamide

  • Structural difference : Replacement of the thioxo (C=S) group with a dioxo (C=O) group.
  • Molecular formula : C₁₂H₁₇N₃O₄ (molecular weight: 267.28 g/mol) .

Compound C : 4-Oxo-2-[[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]thio]-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile

  • Structural difference : Incorporation of a benzopyran-derived thioether side chain and nitrile groups (instead of carboxamides).
  • Molecular formula : C₂₃H₁₉N₃O₄S (molecular weight: ~449.5 g/mol) .
  • Impact : The extended aromatic system and nitrile groups may confer distinct electronic properties, influencing stability or intermolecular interactions.

Analogues with Aliphatic Sulfur Linkages

Compound D : 2,2'-[Butane-1,4-diylbis(sulfanediyl)]bis(4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile)

  • Structural difference : A dimeric spirocyclic structure linked via a butane-sulfur chain.
  • Molecular formula : C₂₈H₃₂N₆O₂S₂ (molecular weight: 548.73 g/mol) .

Compound E : 2-(Allylsulfanyl)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile

  • Structural difference : An allylthioether substituent and methyl group at position 7.
  • Molecular formula : C₁₆H₁₉N₃OS (molecular weight: 301.41 g/mol) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Features
Parent Compound C₁₉H₂₂N₃O₂S 391.9 Phenyl, thioxo, carboxamide Spirocyclic core with S and N motifs
Compound A C₁₉H₂₁ClN₃O₂S 391.91 4-Chlorophenyl Enhanced electrophilicity
Compound B C₁₂H₁₇N₃O₄ 267.28 Dioxo, carboxamide Reduced lipophilicity
Compound C C₂₃H₁₉N₃O₄S ~449.5 Benzopyran-thioether, nitriles Extended aromatic system
Compound D C₂₈H₃₂N₆O₂S₂ 548.73 Dimeric, butane-sulfur linkage Chelation potential
Compound E C₁₆H₁₉N₃OS 301.41 Allylsulfanyl, methyl Functionalizable allyl group

Research Findings and Implications

  • Synthetic Accessibility : Compounds with nitrile groups (e.g., Compounds C, D, E) are often synthesized via condensation reactions, similar to methods reported for dicarboxamide hosts .
  • Pharmacological Potential: The parent compound’s structural similarity to Gabapentin-related impurities (e.g., Compound B) suggests possible neurological applications, though direct evidence is lacking .
  • Crystallography : The SHELX program suite is widely used for resolving complex spirocyclic structures, underscoring the importance of crystallographic data for accurate comparison.

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